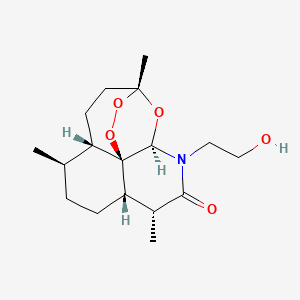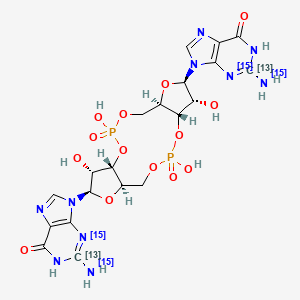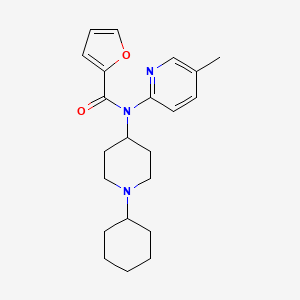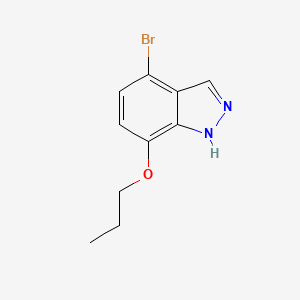
N-(2-Hydroxyethyl)-11-azaartemisinin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound derived from the sweet wormwood plant (Artemisia annua)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-11-azaartemisinin typically involves the modification of artemisinin through a series of chemical reactions. One common method includes the reaction of artemisinin with ethanolamine under specific conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives with enhanced antimalarial activity, while reduction could produce compounds with improved solubility and bioavailability.
科学研究应用
N-(2-Hydroxyethyl)-11-azaartemisinin has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing new derivatives with potential therapeutic properties.
Biology: It is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Medicine: The compound’s antimalarial properties make it a candidate for developing new treatments for malaria and other parasitic diseases.
Industry: this compound is explored for its potential use in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-11-azaartemisinin involves its interaction with heme molecules within the malaria parasite. The compound generates reactive oxygen species that damage the parasite’s cellular structures, leading to its death. Additionally, the hydroxyethyl group enhances the compound’s solubility and bioavailability, improving its efficacy.
相似化合物的比较
Similar Compounds
Artemisinin: The parent compound with potent antimalarial activity.
Dihydroartemisinin: A derivative with improved solubility and bioavailability.
Artemether: Another derivative used in combination therapies for malaria.
Uniqueness
N-(2-Hydroxyethyl)-11-azaartemisinin stands out due to its unique hydroxyethyl group, which enhances its solubility and bioavailability compared to other artemisinin derivatives. This modification potentially improves its therapeutic efficacy and broadens its range of applications in medicinal chemistry.
属性
分子式 |
C17H27NO5 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
(1R,4S,5R,8S,9R,12R,13R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10-,11-,12+,13+,15-,16-,17-/m1/s1 |
InChI 键 |
JXNUXFXHWUZMGM-JUCPXWHTSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CCO)C |
规范 SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)


![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)


![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)




![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
